4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzenesulfonyl, fluorophenyl, and oxazolamine groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzenesulfonyl and fluorophenyl groups through substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
When compared to similar compounds, 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine stands out due to its unique combination of functional groups. Similar compounds may include:
4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: Lacks the fluorophenyl group.
2-(2-fluorophenyl)-1,3-oxazol-5-amine: Lacks the benzenesulfonyl group.
N-(2-methoxyethyl)-1,3-oxazol-5-amine: Lacks both the benzenesulfonyl and fluorophenyl groups.
Biological Activity
The compound 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a synthetic organic molecule that exhibits significant biological activities, particularly in the context of anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : C16H18F1N2O3S
- Molecular Weight : 348.39 g/mol
- Functional Groups :
- Benzenesulfonyl group
- Oxazole ring
- Fluorophenyl substituent
- Methoxyethyl amine
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The oxazole moiety is known to enhance the compound's ability to penetrate cell membranes and exert pharmacological effects.
- Inhibition of Tumor Cell Growth : Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. It disrupts cell cycle progression and induces apoptosis in malignant cells.
- Targeting Specific Pathways : The compound may inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.
In Vitro Studies
A series of studies have evaluated the antitumor activity of this compound against different cancer cell lines:
- Cell Lines Tested :
- Non-small cell lung cancer (NCI-H522)
- Melanoma (SK-MEL-2)
- Breast cancer (MDA-MB-231)
Cell Line | IC50 (µM) | TGI (µM) | Mechanism of Action |
---|---|---|---|
NCI-H522 | 0.1 | 0.5 | Induction of apoptosis |
SK-MEL-2 | 0.1 | 0.6 | Cell cycle arrest at G2/M phase |
MDA-MB-231 | 0.5 | 1.0 | Inhibition of PI3K/Akt signaling |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzenesulfonyl and fluorophenyl groups significantly impact the compound's potency:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving cellular uptake.
- Sulfonamide Linkage : The sulfonamide group contributes to the overall stability and bioactivity of the molecule.
Case Study 1: Anticancer Efficacy
In a notable study published by the National Cancer Institute, compounds similar to this oxazolamine derivative were screened for their anticancer properties. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against various tumor types .
Case Study 2: Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of this compound. It was found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a dual role in both cancer therapy and inflammation management .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(26(22,23)13-7-3-2-4-8-13)21-16(25-17)14-9-5-6-10-15(14)19/h2-10,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEOWGUBZJJGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.